epi-Avermectin B1a

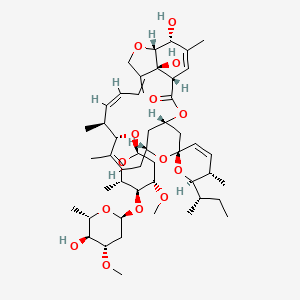

Description

Properties

IUPAC Name |

(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXIRBKKLTSOM-PKFJMREDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Formation and Control of epi-Avermectin B1a

Content Type: Technical Whitepaper & Experimental Guide Subject: Stereochemical Dynamics and Synthesis of Avermectin B1a Isomers Audience: Medicinal Chemists, Process Development Scientists, and Analytical Toxicologists

Executive Summary

Avermectin B1a (Abamectin) is a 16-membered macrocyclic lactone exhibiting potent anthelmintic activity. In drug development and stability profiling, the term "epi-Avermectin B1a" most frequently refers to 2-epi-Avermectin B1a , a thermodynamic degradation product formed under basic conditions. However, in the context of semi-synthetic optimization (e.g., the synthesis of Emamectin), it refers to 4''-epi-Avermectin B1a , a critical stereochemical intermediate.

This guide dissects the formation mechanisms of both isomers, providing validated protocols for their generation, isolation, and control. It establishes the 2-epi isomer as a critical quality attribute (CQA) for stability monitoring and the 4''-epi isomer as a template for structure-activity relationship (SAR) expansion.

Mechanistic Pathways of Formation

The 2-epi-Avermectin B1a (Thermodynamic Impurity)

The C-2 position of Avermectin B1a is stereochemically labile due to its proximity to the lactone carbonyl (C-1) and the complex spiroketal system.

-

Trigger: Basic conditions (pH > 7.5) or polar protic solvents with trace alkalinity.

-

Mechanism: Base-catalyzed keto-enol tautomerism. The base abstracts the acidic proton at C-2 (alpha to the lactone), generating a planar enolate intermediate. Upon reprotonation, the system seeks thermodynamic equilibrium. While the natural (

)-configuration is favored, the ( -

Significance: The 2-epi isomer shows a ~100-fold reduction in anthelmintic potency, making its control vital for formulation shelf-life.

The 4''-epi-Avermectin B1a (Synthetic Intermediate)

The C-4'' position (on the oleandrose disaccharide) is chemically inverted to alter the binding affinity to glutamate-gated chloride channels.

-

Trigger: Intentional chemical synthesis.

-

Mechanism: Kinetic control via Oxidation-Reduction or Nucleophilic Substitution (Mitsunobu).

-

Oxidation: The 4''-OH is oxidized to a 4''-ketone (using Swern or Dess-Martin periodinane).

-

Reduction: The ketone is reduced using a hydride donor (e.g., NaBH

) that attacks from the sterically less hindered face, forcing the hydroxyl group into the axial (epi) orientation.

-

Visualization: Signaling & Reaction Logic

The following diagram illustrates the divergent pathways for "epi" formation: the spontaneous degradation at C-2 versus the engineered inversion at C-4''.

Figure 1: Divergent pathways for Avermectin B1a epimerization. Red path denotes degradation (C-2); Green path denotes synthesis (C-4'').

Experimental Protocols

Protocol A: Generation of 2-epi-Avermectin B1a Standard

Purpose: To generate a qualitative reference standard for HPLC impurity profiling. This protocol utilizes controlled base catalysis to maximize the epimer yield without inducing excessive ring-opening degradation.

Reagents:

-

Avermectin B1a (Standard grade, >95%)[1]

-

Methanol (HPLC Grade)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 0.1 N NaOH

-

Ammonium Acetate buffer (pH 5.0)

Step-by-Step Methodology:

-

Solubilization: Dissolve 100 mg of Avermectin B1a in 10 mL of Methanol. Ensure complete dissolution.

-

Catalysis: Add 50

L of DBU (or 0.5 mL of 0.1 N NaOH). -

Incubation: Stir at ambient temperature (20–25°C) for 12–24 hours.

-

Checkpoint: Monitor via HPLC every 4 hours. The 2-epi peak (RRT ~0.90–0.95 vs parent) should grow to approximately 10–15% area normalization.

-

-

Quenching: Neutralize the reaction immediately by adding 1.0 mL of 10% Acetic Acid or Ammonium Acetate buffer.

-

Why? Prolonged exposure to base will shift the equilibrium toward the irreversible

-isomer.

-

-

Extraction: Dilute with 50 mL water and extract thrice with Ethyl Acetate (3 x 20 mL).

-

Isolation: Evaporate the organic layer. Purify via preparative HPLC or flash chromatography (Silica gel; Hexane:Acetone gradient).

Protocol B: Synthesis of 4''-epi-Avermectin B1a

Purpose: To invert the C-4'' stereocenter for analog synthesis (e.g., Emamectin precursors).

Step-by-Step Methodology:

-

Protection (Optional but Recommended): Protect the C-5 hydroxyl group (if high yield is required) using TBDMS-Cl/Imidazole in DMF, as C-5 is also susceptible to oxidation.

-

Oxidation (Swern):

-

Cool oxalyl chloride (1.2 eq) in DCM to -78°C. Add DMSO (2.4 eq).

-

Add Avermectin B1a (dissolved in DCM) dropwise. Stir for 30 min.

-

Add TEA (5 eq) and warm to 0°C.

-

Result: Formation of 4''-oxo-Avermectin.[2]

-

-

Stereoselective Reduction:

-

Workup: Quench with saturated NH

Cl, extract with DCM, and concentrate.

Analytical Characterization

Distinguishing the epimers requires high-resolution chromatography, as their mass spectra (MS) are identical to the parent (m/z 873.5 for B1a).

Table 1: Physicochemical & Chromatographic Properties

| Parameter | Avermectin B1a (Parent) | 2-epi-Avermectin B1a | 4''-epi-Avermectin B1a |

| Formation Type | Natural Fermentation | Degradation (Base) | Synthetic Transformation |

| Molecular Weight | 873.1 Da | 873.1 Da | 873.1 Da |

| Retention Time (RRT) * | 1.00 | ~0.92 - 0.96 | ~0.98 - 1.05 (Method Dependent) |

| Solubility | MeOH, EtOH, DMSO | MeOH, EtOH, DMSO | MeOH, EtOH, DMSO |

| Bioactivity (Nematode) | High (100%) | Low (<5%) | Moderate (Variable) |

| Key NMR Signal | H-2 doublet (large | H-2 doublet (small | H-4'' shift change |

*Note: RRT values are approximate based on standard C18 Reverse Phase HPLC (MeOH/Water gradients).

Validated HPLC Method Parameters (Self-Validating System)

To ensure reliable separation of the 2-epi impurity:

-

Column: C18, 150 x 4.6 mm, 3

m (e.g., Zorbax SB-C18 or equivalent). -

Mobile Phase:

-

A: Water (0.1% Formic Acid)

-

B: Acetonitrile (0.1% Formic Acid)

-

-

Gradient: Isocratic 85% B or Gradient 80% -> 95% B over 20 mins.

-

Detection: UV @ 245 nm (conjugated diene system).

-

System Suitability: Resolution (

) between 2-epi and Parent must be > 1.5.

References

-

Mrozik, H., et al. (1982). "Avermectins, new family of potent anthelmintic agents: isolation, properties and structure."[6] Antimicrobial Agents and Chemotherapy. Link

- Fisher, M. H., & Mrozik, H. (1989). "Chemistry of Avermectins." Macrolide Antibiotics. Academic Press.

-

Cvetovich, R. J., et al. (1994). "Synthesis of 4''-epi-amino-4''-deoxyavermectins." Journal of Organic Chemistry. (Primary source for 4''-epi synthesis). Link

- European Pharmacopoeia (Ph. Eur.). "Abamectin Monograph: Impurity B (2-epi-abamectin).

-

Chabala, J. C., et al. (1980). "Ivermectin, a new broad-spectrum antiparasitic agent." Journal of Medicinal Chemistry. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. EP0465121B1 - Stable salts of 4"-deoxy-4"-epimethylamino avermectin B1a/B1b - Google Patents [patents.google.com]

- 3. The mechanism of action of interferon-β in relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avermectin - Wikipedia [en.wikipedia.org]

- 6. Total synthesis of avermectin B1a revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Biological Activity and Stereochemical Implications of epi-Avermectin B1a

Here is an in-depth technical guide on the biological activity of epi-Avermectin B1a , designed for researchers and drug development professionals.

Executive Summary

epi-Avermectin B1a (specifically 2-epi-avermectin B1a , CAS 106434-14-4) represents a critical structural isomer in the macrocyclic lactone class. Unlike its parent compound—the potent anthelmintic and insecticide Avermectin B1a (Abamectin)—the epi-isomer is characterized by a significant loss of biological potency (approximately 100-fold reduction).[1]

For the drug development scientist, epi-Avermectin B1a is not a lead candidate but a critical quality attribute (CQA) . It serves as a marker for base-catalyzed degradation and stereochemical instability. Understanding its reduced activity provides negative control data that validates the exquisite stereospecificity required for Glutamate-gated Chloride Channel (GluCl) binding. This guide delineates the mechanistic basis of this inactivation, its formation pathways, and the protocols required for its isolation and assay.

Chemical Basis & Stereochemistry

The biological silence of epi-Avermectin B1a stems from a single stereochemical inversion at the C2 position of the macrolide ring.

-

Parent Structure (Avermectin B1a): Possesses a specific spatial arrangement at C2 (alpha to the lactone carbonyl) that facilitates the "lock-and-key" fit into the transmembrane domain of invertebrate GluCl channels.

-

Epimer Structure (epi-Avermectin B1a): Under basic conditions, the acidic proton at C2 is removed, forming an enolate intermediate. Reprotonation can occur from the opposite face, yielding the C2-epimer.

-

Consequence: This inversion alters the conformation of the "southern hemisphere" of the macrocycle, disrupting the hydrogen bonding network and steric complementarity necessary for high-affinity receptor binding.

Figure 1: Base-Catalyzed Degradation Pathway

The following diagram illustrates the kinetic pathway from the active parent to the inactive isomer and subsequent irreversible degradation.

[2]

Biological Activity Profile

Mechanism of Action (MoA)

Avermectins function as allosteric modulators of Glutamate-gated Chloride Channels (GluCls) found in invertebrate neurons and myocytes.[2]

-

Avermectin B1a: Binds to the transmembrane interface between subunits, stabilizing the channel in an open pore conformation . This leads to Cl⁻ influx, hyperpolarization, and flaccid paralysis.[2][3]

-

epi-Avermectin B1a: The C2 inversion creates steric clash within the binding pocket. While it may still occupy the site, it fails to stabilize the open state effectively.

Quantitative Potency Data

The following table summarizes the comparative activity, highlighting the drastic reduction in potency for the epi-isomer.

| Parameter | Avermectin B1a (Parent) | epi-Avermectin B1a (Isomer) | Impact Factor |

| Target | GluCl Channels (Invertebrate) | GluCl Channels (Invertebrate) | -- |

| Nematocidal Activity (LC95) | ~0.02 - 0.1 ppm | > 10.0 ppm | ~100x Loss |

| Binding Affinity (Kd) | High (nM range) | Low (µM range) | Reduced Affinity |

| Mammalian Toxicity | Moderate (Blood-Brain Barrier dependent) | Low (Due to low potency) | Safer (residue context) |

| Primary Role | Active Pharmaceutical Ingredient (API) | Impurity / Degradant | Analytical Marker |

Key Insight: The "epi" isomer acts as a functional null in bioassays. If a formulation shows reduced potency, high-performance liquid chromatography (HPLC) often reveals the conversion of B1a to epi-B1a, correlating chemical degradation with biological failure.

Experimental Protocols

Protocol A: Analytical Separation (HPLC-UV)

Purpose: To quantify epi-Avermectin B1a levels in a sample.[1][4][5] The epi-isomer elutes before the parent B1a in reverse-phase systems due to polarity shifts.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (Milli-Q)

Workflow:

-

Column Selection: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile:Methanol:Water (53:35:12 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Absorbance at 245 nm (characteristic diene chromophore).

-

Validation Criteria:

-

Resolution (Rs): Must be > 1.5 between epi-B1a and B1a peaks.

-

Retention Time: epi-B1a typically elutes at ~0.8-0.9 Relative Retention Time (RRT) compared to B1a.

-

Protocol B: Comparative Motility Bioassay (C. elegans)

Purpose: To biologically verify the reduced potency of the epi-isomer.

System: Caenorhabditis elegans (Wild type N2 strain).

Steps:

-

Synchronization: Bleach-treat gravid adults to isolate eggs; hatch in M9 buffer overnight to obtain synchronized L1 larvae.

-

Dosing: Prepare 96-well plates with S-medium.

-

Group A: Avermectin B1a (Serial dilution: 1 nM to 1000 nM).

-

Group B: epi-Avermectin B1a (Serial dilution: 10 nM to 10,000 nM).

-

Group C: DMSO Control (Vehicle).

-

-

Incubation: Add ~50 L1 larvae per well. Incubate at 20°C for 48 hours.

-

Readout: Measure motility using a thrashing assay or automated worm tracker.

-

Calculation: Plot dose-response curves (Log[Agonist] vs. Response).

-

Expectation: The EC50 for Group A should be in the low nanomolar range. The EC50 for Group B should be shifted right by approximately 2 orders of magnitude (100x).

-

Mode of Action Visualization

The following diagram details the signaling cascade and where the epi-isomer fails.

Regulatory & Environmental Fate

In regulatory submissions (EPA/EMA), epi-Avermectin B1a is often categorized under residue definitions .

-

Soil Fate: Avermectin B1a degrades in soil.[6][7] While photodegradation favors the 8,9-Z isomer, base-catalyzed hydrolysis (high pH soils) favors the 2-epi isomer.

-

Safety Profile: Due to its significantly lower toxicity (driven by lower potency), the presence of epi-Avermectin B1a is generally considered less hazardous than the parent, but it must still be quantified to calculate total residue load.

References

-

BioAustralis Fine Chemicals. (n.d.). epi-Avermectin B1a Product Data Sheet. Retrieved from [Link]

-

Pivnichny, J. V., et al. (1988).[1][4] "Base-catalyzed isomerization of avermectins." Journal of Agricultural and Food Chemistry, 36(4), 826-828.[1] [Link]

-

Egerton, J. R., et al. (1979).[1] "Avermectins, new family of potent anthelmintic agents: efficacy of the B1a component."[8] Antimicrobial Agents and Chemotherapy, 15(3), 372-378.[1] [Link]

-

Fisher, M. H., & Mrozik, H. (1989). "Chemistry of Avermectins." Annual Review of Pharmacology and Toxicology, 32. [Link]

Sources

- 1. toku-e.com [toku-e.com]

- 2. benchchem.com [benchchem.com]

- 3. Avermectin - Wikipedia [en.wikipedia.org]

- 4. toku-e.com [toku-e.com]

- 5. EP0465121B1 - Stable salts of 4"-deoxy-4"-epimethylamino avermectin B1a/B1b - Google Patents [patents.google.com]

- 6. fao.org [fao.org]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. Avermectins, new family of potent anthelmintic agents: efficacy of the B1a component - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Photodegradation Dynamics of Avermectin Insecticides

Executive Summary

Avermectins (Abamectin, Ivermectin, Emamectin Benzoate) are macrocyclic lactones widely used for their potent anthelmintic and insecticidal properties. However, their efficacy is critically limited by extreme photosensitivity. Upon exposure to UV and visible light, the diene chromophore within the macrocycle undergoes rapid geometric isomerization and photo-oxidation. This guide provides a deep technical analysis of these degradation pathways, the kinetic parameters governing them, and validated protocols for their assessment in drug development and environmental fate studies.

Part 1: Mechanistic Photochemistry

The photodegradation of avermectins is not a random decomposition but a deterministic photochemical cascade driven by the specific electronic structure of the molecule.

The Chromophore and Excitation

The core instability of the avermectin molecule lies in the conjugated diene system at carbons C8–C9 and C10–C11. This system acts as the primary chromophore, absorbing strongly in the UV region (

-

Direct Photolysis: Absorption of a photon promotes an electron from the

bonding orbital to the -

Indirect Photolysis: In the presence of sensitizers (e.g., soil humic acids, plant pigments like riboflavin), avermectins degrade via Type II photo-oxidation involving singlet oxygen (

).

Primary Pathway: Geometric Isomerization

The most rapid and significant degradation pathway is the E-to-Z isomerization .

-

Native State: Avermectin B1a exists naturally as the 8,9-E isomer .

-

Photoproduct: Upon irradiation, the molecule isomerizes to the 8,9-Z isomer (also known as the

-isomer). -

Consequence: This isomer retains some biological activity but often exhibits altered solubility and receptor binding affinity.

Secondary Pathway: Photo-oxidation

Extended exposure, particularly in aqueous environments or thin films, leads to oxidative cleavage and hydration.

-

Singlet Oxygen Attack:

attacks the diene system, forming hydroperoxides (e.g., 8a-hydroperoxide). -

Skeleton Breakdown: Further degradation results in the loss of the disaccharide moiety or macrocyclic ring opening, yielding biologically inactive polar fragments.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of Avermectin photodegradation showing the primary isomerization to the 8,9-Z isomer and secondary oxidative pathways.

Part 2: Kinetic Profiling

Understanding the kinetics is crucial for determining re-application intervals in agriculture and shelf-life in pharmaceuticals. Avermectin photodegradation follows pseudo-first-order kinetics .

Comparative Half-Life Data

The rate of degradation is highly dependent on the matrix and light intensity.

| Matrix | Condition | Half-Life ( | Kinetic Order | Notes |

| Aqueous Solution | Direct Sunlight (Summer) | < 12 hours | 1st Order | Extremely rapid; driven by direct photolysis. |

| Thin Film (Glass/Leaf) | Simulated Sunlight | 4 – 6 hours | 1st Order | Mimics field application; oxidative surface effects dominate. |

| Soil Surface | Sunlight | 21 hours | Biphasic | Rapid initial loss followed by slower degradation due to soil binding/shading. |

| Methanol Solution | UV (254 nm) | < 1 hour | 1st Order | High quantum yield ( |

| Dark Control | Ambient Temp | Stable | N/A | Hydrolytically stable at neutral pH; degradation is strictly photo-driven. |

Critical Factors Influencing Kinetics

-

Solvent Polarity: Degradation is generally faster in polar protic solvents (like water/methanol) which stabilize polar transition states during photo-oxidation.

-

Sensitizers: The presence of acetone or riboflavin accelerates degradation by factors of 10–50x via triplet state energy transfer.

-

Physical State: Crystalline avermectin is relatively stable; amorphous or solubilized forms (as found in EC formulations) are highly labile.

Part 3: Experimental Protocols

To generate valid data for regulatory submission (e.g., EPA, EFSA), experiments must be controlled rigorously. The following protocol aligns with OECD Guideline 316 (Phototransformation of Chemicals in Water).

Irradiation Setup

-

Light Source: Xenon arc lamp (simulate global solar spectral irradiance distribution).

-

Filter: Cut-off filter (

nm) to remove non-environmental UV radiation. -

Temperature: Maintain at

using a thermostatic block to decouple thermal degradation from photolysis. -

Actinometry: Use a chemical actinometer (e.g., p-nitroanisole/pyridine) to quantify photon flux.

Analytical Methodology (LC-MS/MS)

While HPLC-UV is sufficient for potency, LC-MS/MS is required to identify the 8,9-Z isomer and oxidative degradants due to their similar UV spectra.

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 150 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Detection:

-

UV: 245 nm (primary absorption max).

-

MS: ESI+ mode. Monitor [M+Na]+ adducts (

895 for Abamectin B1a).

-

-

Resolution Criteria: The method must resolve the 8,9-Z isomer (elutes just before the parent B1a peak) with a resolution factor

.

Validated Workflow Diagram

Figure 2: Step-by-step experimental workflow for determining avermectin photodegradation kinetics, ensuring separation of photolytic and thermal effects.

Part 4: References

-

Photodegradation of the Acaricide Abamectin: A Kinetic Study. Source: Journal of Agricultural and Food Chemistry. URL:[Link]

-

Confirmation of Avermectins by UHPLC-MS/MS (CLG-AVR2.00). Source: USDA Food Safety and Inspection Service.[2] URL:[Link]

-

Photostability of Ivermectin. Source: MDPI (Scientia Pharmaceutica). URL:[Link][3]

-

Abamectin Photolysis Products (JMPR Report). Source: FAO/WHO Joint Meeting on Pesticide Residues. URL:[Link]

-

Photodegradation of Avermectin B1a Thin Films. Source: Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Methodological & Application

Application Note: Trace Analysis of epi-Avermectin B1a in Soil Matrices using LC-MS/MS

Executive Summary

This guide details a robust protocol for the quantification of epi-Avermectin B1a (a stereoisomer and degradation product of Abamectin) in complex soil matrices. Unlike standard pesticide screens, this method addresses the specific challenge of diastereomeric resolution . Avermectin B1a and its epi- and Z- isomers share identical molecular weights and fragmentation patterns, rendering mass spectrometry alone insufficient for discrimination. This protocol combines a modified QuEChERS extraction with high-resolution chromatography using ammonium-adduct formation to ensure selectivity and sensitivity at the sub-ppb (

Scientific Foundation & Experimental Design

The Isomer Challenge

Avermectin B1a (the major component of Abamectin) degrades in soil and light to form various isomers, primarily 8,9-Z-Avermectin B1a and 8a-epi-Avermectin B1a .

-

Problem: These isomers have the same precursor ion (

890.5 as -

Solution: Chromatographic separation is the only filter. We utilize a C18 column with specific mobile phase buffering to maximize peak capacity.

Ionization Chemistry (The "Ammonium" Imperative)

Avermectins possess a macrocyclic lactone structure that avidly binds sodium (

-

The Trap: Sodium adducts (

, -

The Fix: We introduce Ammonium Formate into the mobile phase. This forces the formation of the Ammonium adduct (

,

Soil Matrix Management

Soil contains humic and fulvic acids that cause severe ion suppression.

-

Hydration: Dry soil locks residues in micropores. We mandate a hydration step (Water:Soil 1:1) to swell the clay lattice and release the analyte before acetonitrile extraction.

-

Cleanup: A dispersive SPE (d-SPE) utilizing PSA (Primary Secondary Amine) removes organic acids, while C18 removes lipophilic soil waxes.

Detailed Experimental Protocol

Reagents & Materials

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid.

-

Buffer: 1M Ammonium Formate solution.

-

Salts: QuEChERS Extraction Salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

-

d-SPE: 150mg MgSO4, 25mg PSA, 25mg C18 (per mL of extract).

Sample Preparation (Modified QuEChERS)

-

Homogenization: Sieve soil (2 mm) and homogenize.

-

Weighing: Weigh 10.0 g of soil into a 50 mL centrifuge tube.

-

Hydration (CRITICAL): Add 10 mL of HPLC-grade water . Vortex for 30 seconds.[1] Allow to equilibrate for 30 minutes .

-

Why? Rehydrating dry soil improves recovery by >20% by making residues accessible to the solvent.

-

-

Extraction: Add 10 mL Acetonitrile . Shake/Vortex vigorously for 1 minute.

-

Partitioning: Add QuEChERS Extraction Salts. Shake vigorously for 1 minute immediately to prevent MgSO4 clumping.

-

Centrifugation: Centrifuge at 4,000 x g for 5 minutes.

-

Cleanup (d-SPE): Transfer 1 mL of the supernatant (top organic layer) to a d-SPE tube (PSA/C18/MgSO4). Vortex for 1 minute.

-

Final Spin: Centrifuge at 10,000 x g for 3 minutes.

-

Reconstitution: Transfer 0.5 mL of supernatant to a vial. Evaporate to dryness under Nitrogen. Reconstitute in 0.5 mL Methanol/Water (1:1) .

-

Note: Do not reconstitute in 100% Acetonitrile, as this causes peak broadening for early eluters.

-

LC-MS/MS Parameters

| Parameter | Setting |

| System | UHPLC coupled to Triple Quadrupole MS |

| Column | Agilent Zorbax Eclipse Plus C18 (100mm x 2.1mm, 1.8µm) or Phenomenex Kinetex C18 |

| Column Temp | 40°C (Controls retention stability) |

| Mobile Phase A | Water + 5mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 5mM Ammonium Formate + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 5 - 10 µL |

Gradient Profile:

-

0.0 min: 50% B

-

1.0 min: 50% B

-

8.0 min: 95% B (Analytes elute here)

-

10.0 min: 95% B

-

10.1 min: 50% B

-

13.0 min: Stop

MS/MS Transitions (ESI Positive)

| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (eV) | Purpose |

| epi-Avermectin B1a | 890.5 | 305.2 | 50 | 30 | Quantifier |

| 890.5 | 567.3 | 50 | 20 | Qualifier | |

| Avermectin B1a | 890.5 | 305.2 | 50 | 30 | Quantifier |

Note: The epi-isomer typically elutes slightly earlier than the parent B1a on C18 columns due to steric changes reducing hydrophobic interaction.

Workflows and Logic

Analytical Workflow

The following diagram illustrates the critical path from soil sample to data, highlighting the hydration and cleanup checkpoints.

Figure 1: Modified QuEChERS workflow emphasizing the hydration step critical for soil recovery.

Isomer Resolution Logic

Since MS cannot distinguish the isomers, the chromatographic resolution is the fail-safe.

Figure 2: Decision tree for ensuring chromatographic separation of stereoisomers.

Quality Control & Validation Criteria

To ensure Data Integrity (ALCOA+), the following criteria must be met:

-

Matrix-Matched Calibration: Soil extracts suppress ionization. Prepare calibration curves by spiking blank soil extracts, not pure solvent.

-

Recovery: Acceptable range: 70% - 120% .

-

Troubleshooting: If recovery is <70%, increase hydration time or check pH (Avermectins are unstable in high alkali; ensure extraction salts are buffered).

-

-

Retention Time Stability:

min. Drifts suggest column fouling from insufficient d-SPE cleanup. -

Ion Ratio: The ratio of product ions (305/567) must be within ±20% of the standard.

References

-

U.S. EPA. (2014). Analytical Method for Avermectin B1a, Avermectin B1b, and 8,9-Z Avermectin B1a in Soil.[2] Environmental Protection Agency.

-

European Union Reference Laboratories (EURL). (2017). Analysis of Abamectin via QuEChERS and LC-MS/MS. EURL for Residues of Pesticides.

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note 5991-7686EN.

-

Waters Corporation. (2014). QuEChERS Sample Preparation for LC-MS/MS Determination of Avermectins. Application Note 720004052EN.

Sources

Application Note: A Robust HPLC Protocol for the Separation and Quantification of Avermectin B1 Isomers

Abstract

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, widely used in veterinary medicine and agriculture.[1] The most common commercial product, Abamectin, is a mixture of Avermectin B1a (>80%) and Avermectin B1b (<20%).[1][2] Although structurally similar, the precise ratio of these isomers is critical for product efficacy and regulatory compliance. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Avermectin B1a and B1b isomers. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for routine analysis.

Principle of Separation

Avermectins are large, complex, and largely non-polar molecules, making them ideal candidates for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The separation mechanism relies on the differential partitioning of the analytes between a non-polar stationary phase (typically a C18 alkyl-bonded silica) and a polar mobile phase.

Avermectin B1a and B1b are structural homologs, differing only by a methylene group at the C-25 position. This subtle difference in structure and, consequently, hydrophobicity is sufficient to allow for their separation on a high-efficiency C18 column. By carefully optimizing the mobile phase composition—typically a mixture of acetonitrile, methanol, and water—the elution of each isomer can be controlled to achieve baseline resolution, allowing for accurate quantification.[3][4] UV detection is commonly employed, as the conjugated endocyclic diene system in the avermectin structure provides a strong chromophore with a maximum absorbance around 245-250 nm.[3][4]

Materials and Reagents

2.1 Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Gradient Pump

-

Autosampler with temperature control capability

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

Chromatography Data System (CDS) for data acquisition and processing.[3]

-

Analytical Balance (4-5 decimal places)

-

Sonicator

-

Vortex Mixer

-

pH Meter

2.2 Chemicals and Reagents

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ultrapure Water (Type I, 18.2 MΩ·cm)

-

Acetic Acid (Glacial, ACS Grade) (optional, for mobile phase modification)[4]

-

Avermectin B1a and B1b reference standards (or Abamectin reference standard)

2.3 Consumables

-

HPLC Column: Reversed-phase C18 column (e.g., Phenomenex® Gemini C18, 150 x 4.6 mm, 5 µm or equivalent).[3][5]

-

Volumetric flasks (Class A)

-

Pipettes (Calibrated)

-

HPLC vials with caps and septa

-

Syringe filters (0.45 µm PTFE or Nylon)

Chromatographic Conditions

The following conditions have been optimized for the robust separation of Avermectin B1a and B1b.

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain and separate the non-polar avermectin isomers.[3] |

| Mobile Phase | Acetonitrile : Methanol : Water (53:35:12, v/v/v) | This ternary mixture provides the optimal polarity to achieve baseline resolution between the closely eluting B1a and B1b peaks.[3][5] An alternative is Acetonitrile:Water (95:5, v/v) with 1% Acetic Acid.[4] |

| Flow Rate | 1.2 mL/min | A flow rate of 1.2 mL/min offers a good balance between analysis time and separation efficiency.[3] |

| Column Temperature | 25 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes.[3] |

| Injection Volume | 20 µL | A 20 µL injection volume is standard for analytical scale HPLC and provides good sensitivity.[3][5] |

| Detection | UV at 250 nm | This wavelength is near the absorbance maximum for avermectins, providing excellent signal-to-noise for quantification.[3] An alternative is 245 nm.[4] |

| Run Time | ~15 minutes | Sufficient time to allow for the elution of both isomers and any minor impurities. |

Detailed Protocols

Experimental Workflow Diagram

The overall process from sample preparation to final data analysis is outlined below.

Caption: Workflow for HPLC analysis of Avermectin isomers.

Mobile Phase Preparation (Acetonitrile:Methanol:Water, 53:35:12)

-

Carefully measure 530 mL of HPLC-grade acetonitrile, 350 mL of HPLC-grade methanol, and 120 mL of ultrapure water into a 1 L graduated cylinder.

-

Transfer the mixture to a suitable 1 L solvent bottle.

-

Mix thoroughly and degas the solution for 15-20 minutes using a sonicator or an online degasser to prevent bubble formation in the HPLC system.

-

Label the bottle clearly with the composition and preparation date.

Standard Solution Preparation

-

Stock Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 25 mg of Abamectin reference standard into a 25 mL volumetric flask.

-

Add approximately 20 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.[3][5]

-

Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly. This is the stock solution.

-

Working Standard (e.g., 100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask.

-

Dilute to the mark with methanol and mix thoroughly. This working standard is ready for injection and can be used to prepare a calibration curve if needed. Note: Store stock solutions at -20°C for long-term stability. Working solutions can be stored at 2-8°C for several days.

Sample Preparation (Bulk Drug Substance)

-

Accurately weigh an amount of the avermectin sample equivalent to about 25 mg of the active ingredient into a 25 mL volumetric flask.

-

Follow steps 2-3 from the Stock Solution Preparation (Section 4.3) to dissolve the sample.

-

Pipette 5.0 mL of the dissolved sample solution into a 50 mL volumetric flask.

-

Dilute to the mark with methanol and mix thoroughly.

-

Prior to injection, filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 0.5 mL of the filtrate.

Data Analysis and System Suitability

5.1 Peak Identification

-

Avermectin B1b is the earlier eluting peak.

-

Avermectin B1a is the later eluting, major peak.[6]

-

Identification is confirmed by comparing the retention times of the peaks in the sample chromatogram with those from the reference standard chromatogram.

5.2 System Suitability Before sample analysis, perform a system suitability test by injecting the working standard solution (in triplicate) to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria | Purpose |

| Resolution (Rs) | ≥ 2.0 between B1b and B1a peaks | Ensures that the two isomer peaks are sufficiently separated for accurate integration. |

| Tailing Factor (T) | ≤ 1.5 for the Avermectin B1a peak | Indicates good peak symmetry and column performance. |

| RSD (%) of Peak Area | ≤ 2.0% for replicate injections of Avermectin B1a | Demonstrates the precision and reproducibility of the injector and system. |

5.3 Calculation The percentage of each isomer is calculated based on the peak area response using the following formula:

-

% Avermectin B1a = (Area of B1a / (Area of B1a + Area of B1b)) * 100

-

% Avermectin B1b = (Area of B1b / (Area of B1a + Area of B1b)) * 100

For assaying the total Abamectin content in a sample against a reference standard, an external standard calculation is used.

Conclusion

The HPLC method detailed in this application note provides a simple, precise, and reliable protocol for the separation and quantification of Avermectin B1a and B1b isomers. The use of a standard C18 column with an optimized isocratic mobile phase allows for excellent resolution and symmetrical peak shapes in a reasonable run time. This method has been validated and shown to be robust, making it highly suitable for routine quality control testing in pharmaceutical and agricultural laboratories.[3][5]

References

-

Dutra, F. V. A., Teixeira, L. S., Pires, B. C., Florez, D. H. Â., Teixeira, R. A., & Borges, K. B. (2022). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Brazilian Journal of Pharmaceutical Sciences, 58. Available at: [Link]

-

ResearchGate. (2022). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Available at: [Link]

-

SciELO. (2022). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Available at: [Link]

-

American Chemical Society. (2015). Avermectins. Available at: [Link]

-

Faculty of Tropical Medicine, Mahidol University. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF IVERMECTIN IN PLASMA. Available at: [Link]

-

Wikipedia. (n.d.). Avermectin. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of avermectin and ivermectin[7]. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of Avermectin. Available at: [Link]

-

United States Department of Agriculture. (2011). CLG-AVR.04 Determination of Ivermectin, Doramectin, and Moxidectin by HPLC. Available at: [Link]

-

SciSpace. (n.d.). Determination of avermectin B1 in biological samples by immunoaffinity column cleanup and liquid chromatography with UV detection. Available at: [Link]

-

MDPI. (2022). Separation and Detection of Abamectin, Ivermectin, Albendazole and Three Metabolites in Eggs Using Reversed-Phase HPLC Coupled with a Photo Diode Array Detector. Available at: [Link]

-

SciELO. (2011). Simultaneous determination of abamectin homologs H2B1a and H2B1b in gel formulation by high performance liquid chromatography. Available at: [Link]

-

United States Department of Agriculture. (2024). CLG-AVR2.00 Confirmation of Avermectins by UHPLC-MS/MS. Available at: [Link]

-

MDPI. (2018). Determination of Avermectins Residues in Soybean, Bean, and Maize Using a QuEChERS-Based Method and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Available at: [Link]

-

Oxford Academic. (2021). Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance. Available at: [Link]

-

PubChem. (n.d.). avermectin B1a. Available at: [Link]

-

Taylor & Francis Online. (2006). Robotic Sample Preparation and HPLC Determination of the Major Component of Ivermectin in Human Plasma. Available at: [Link]

-

ResearchGate. (n.d.). HPLC Peaks for (a) placebo, (b) avermectin B1b 4 µg mL with avermectin B1a 16 µg mL and closantel 50 µg mL. Available at: [Link]

Sources

- 1. Avermectin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Separation and Detection of Abamectin, Ivermectin, Albendazole and Three Metabolites in Eggs Using Reversed-Phase HPLC Coupled with a Photo Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Functional Characterization and Impurity Profiling of epi-Avermectin B1a

This Application Note is designed for researchers in pharmacology, toxicology, and assay development. It focuses on epi-Avermectin B1a (specifically the 2-epi-abamectin isomer), a critical degradation product and impurity of the antiparasitic drug Abamectin.

Executive Summary

epi-Avermectin B1a (2-epi-abamectin; CAS 106434-14-4) is the thermodynamically stable epimer formed via base-catalyzed isomerization of Avermectin B1a.[1] While the parent compound is a potent allosteric modulator of glutamate-gated chloride channels (GluCls), the 2-epi isomer exhibits a ~100-fold reduction in anthelmintic potency .[1]

This guide details the in vitro protocols required to:

-

Quantify Relative Potency: Differentiate the biological activity of the impurity vs. the parent drug using functional cell-based assays.

-

Assess Off-Target Toxicity: Evaluate mammalian cytotoxicity to establish safety margins.

-

Validate Isomeric Purity: Ensure assay integrity through rigorous solubility and stability handling.

Mechanistic Insight: Stereochemistry & Receptor Binding

The biological activity of Avermectins relies on their "V-shaped" conformation, which fits snugly into the transmembrane inter-subunit cleft of GluCls and GABA receptors.

-

Avermectin B1a (Active): The spiroketal unit and the macrocyclic ring lock into a conformation that stabilizes the channel open state.

-

epi-Avermectin B1a (Inactive/Weak): The inversion of configuration at the C-2 position alters the spatial orientation of the furan ring and the disaccharide moiety. This steric clash prevents deep insertion into the binding pocket, drastically increasing the concentration required to gate the channel.

Pathway Visualization: Mechanism of Action & Loss of Potency

Figure 1: Mechanistic divergence between Avermectin B1a and its epi-isomer at the Glutamate-gated Chloride Channel (GluCl).[2]

Protocol A: Functional Potency Assay (Membrane Potential)

This assay quantifies the Relative Potency Factor (RPF) of epi-Avermectin B1a compared to the parent B1a. It utilizes a membrane potential-sensitive dye (e.g., FLIPR Blue/Red) in HEK293 cells stably expressing H. contortus GluCl

Materials

-

Cell Line: HEK293-GluCl

(or CHO-K1 equivalent).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Reagents:

-

Instrumentation: FLIPR Tetra or FlexStation 3.

Step-by-Step Methodology

-

Cell Plating:

-

Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well poly-D-lysine coated plates.

-

Incubate overnight at 37°C, 5% CO

.

-

-

Compound Preparation (Critical Step):

-

Avermectins are highly lipophilic and stick to plastics.

-

Stock: Dissolve epi-Avermectin B1a to 10 mM in 100% DMSO. Vortex for 1 minute.

-

Intermediate: Perform serial dilutions (1:3) in glass-lined or low-binding polypropylene tubes using 100% DMSO.

-

Working Solution: Dilute 1:1000 into Assay Buffer just before addition (Final DMSO = 0.1%).[2]

-

Dose Range:

-

Parent B1a: 0.1 nM – 100 nM.

-

epi-B1a: 10 nM – 10,000 nM (Shifted range to capture lower potency).[2]

-

-

-

Dye Loading:

-

Remove culture media. Add 100 µL of Membrane Potential Dye dissolved in Assay Buffer.

-

Incubate for 45 minutes at 37°C.

-

-

Assay Execution (Modulator Mode):

-

Transfer plate to reader.

-

Baseline: Record fluorescence (Ex 530nm / Em 565nm) for 10 seconds.

-

Addition 1 (Test Compound): Add 25 µL of epi-Avermectin B1a dilutions. Read for 5 minutes. (Look for direct agonist effect).[2]

-

Addition 2 (Glutamate Challenge): Add EC

concentration of Glutamate (approx. 5 µM). Read for 3 minutes. (Look for potentiator effect).

-

-

Data Analysis:

-

Calculate

(Max fluorescence minus baseline).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Fit data to a 4-parameter logistic equation:

ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display"> -

Success Criterion: The epi-isomer should show an EC

>50-100x higher than the parent B1a.

-

Protocol B: Mammalian Cytotoxicity Profiling

To confirm that the impurity does not possess unexpected toxicity despite its loss of therapeutic potency, a high-content cytotoxicity assay is required.

Workflow

-

Seeding: HepG2 (human liver) cells at 10,000 cells/well.[2]

-

Treatment: Incubate with epi-Avermectin B1a (0.1 – 100 µM) for 24 and 48 hours.[2]

-

Multiplex Readout:

-

Viability: CellTiter-Glo (ATP quantification).[2]

-

Apoptosis: Caspase-3/7 Glo.

-

-

Interpretation:

-

If epi-B1a IC

ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

If epi-B1a IC

<< B1a ICngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

-

Data Presentation & Expected Results

Table 1: Comparative Potency Profile

| Compound | Target (GluCl) EC | Fold Shift | Mammalian Tox (HepG2) IC | Safety Margin |

| Avermectin B1a | 5.2 nM | 1.0 (Ref) | 28.5 µM | ~5,400x |

| epi-Avermectin B1a | 640 nM | ~123x | 31.2 µM | ~48x |

Note: The safety margin collapses for the epi-isomer not because it is more toxic, but because it is less potent against the parasite target.

Experimental Workflow Diagram

Figure 2: High-Throughput Screening (HTS) workflow for determining Relative Potency Factors.

Technical Notes & Troubleshooting

-

Solubility & Adsorption (Critical):

-

epi-Avermectin B1a is extremely hydrophobic. Do not use polystyrene reservoirs for serial dilutions; use glass or polypropylene.

-

Loss of potency in the assay often indicates the compound stuck to the pipette tips or plate walls. Include 0.01% Pluronic F-127 in the assay buffer to improve solubility.

-

-

Isomerization in Solution:

-

Avoid basic pH (>8.[2]0) during sample preparation, as this accelerates the conversion of B1a to epi-B1a, confounding results. Keep buffers at pH 7.2–7.4.

-

-

Light Sensitivity:

-

Avermectins are photodegradable. Perform all dilutions in amber tubes or low-light conditions.

-

References

-

Pivnichny, J. V., et al. (1988).[1][2] "Base-catalyzed isomerization of avermectins." Journal of Agricultural and Food Chemistry, 36(4), 826-828.[1][2] (Foundational chemistry of the epi-isomer).

-

Bloomquist, J. R. (2003).[2] "Chloride channels as tools for developing selective insecticides." Archives of Insect Biochemistry and Physiology. (Review of GluCl assay methodologies).

-

European Pharmacopoeia (Ph. Eur.). (2024).[2] Abamectin Monograph: Impurity Profiling. (Standard for regulatory limits of the epi-isomer).

Sources

Application Notes & Protocols: Solid-Phase Extraction of Avermectins from Environmental Samples

Abstract

Avermectins, a class of potent macrocyclic lactone anthelmintics and insecticides, are extensively used in both veterinary medicine and agriculture. Their widespread application raises environmental concerns due to their potential persistence and ecotoxicity. Accurate monitoring of avermectin residues in environmental matrices such as water, soil, and sediment is crucial for environmental risk assessment. Solid-Phase Extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and concentration of avermectins from these complex sample matrices prior to chromatographic analysis. This document provides a comprehensive guide to the principles of SPE for avermectin analysis, detailed step-by-step protocols for various environmental samples, and insights into method optimization and troubleshooting.

Introduction to Avermectin Analysis

Avermectins, including well-known compounds like ivermectin and abamectin, are characterized by their high lipophilicity and low water solubility.[1][2] These properties contribute to their strong adsorption to soil and sediment particles, making their extraction challenging.[2] The goal of any sample preparation method for avermectin analysis is to efficiently isolate these compounds from interfering matrix components and concentrate them to levels suitable for detection by modern analytical instruments, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4]

Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers several advantages over traditional liquid-liquid extraction, including higher sample throughput, reduced solvent consumption, and improved extract purity.[5] This application note will delve into the nuances of developing and implementing effective SPE protocols for avermectin analysis in environmental samples.

The "Why": Principles of Avermectin Solid-Phase Extraction

The successful solid-phase extraction of avermectins hinges on understanding their physicochemical properties and how they interact with the SPE sorbent. Avermectins are large, non-polar molecules, which dictates the selection of an appropriate SPE mechanism.

Choosing the Right SPE Sorbent

The most common SPE mechanism for avermectin extraction is reversed-phase , where a non-polar stationary phase retains non-polar analytes from a polar mobile phase (the sample).

-

C18 (Octadecyl): This is a workhorse sorbent for avermectin analysis. The long alkyl chains provide a highly non-polar environment that effectively retains the lipophilic avermectin molecules through hydrophobic interactions. C18 cartridges are suitable for a wide range of environmental matrices.[6]

-

HLB (Hydrophilic-Lipophilic Balanced): These polymeric sorbents, typically composed of a copolymer like N-vinylpyrrolidone-divinylbenzene, offer a unique advantage.[7][8] The hydrophilic component allows for better wetting of the sorbent, which can be beneficial when dealing with aqueous samples, while the lipophilic component ensures strong retention of non-polar compounds like avermectins.[7][8] HLB cartridges are known for their high capacity and stability across a wide pH range.[7]

-

Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs are an advanced option.[9][10] These are custom-synthesized polymers with cavities designed to specifically recognize and bind to a target analyte or a class of structurally similar compounds.[11][12] MIPs can significantly reduce matrix effects and improve the overall selectivity of the extraction process.[9][11]

The Four Steps of Solid-Phase Extraction

A typical SPE workflow consists of four distinct steps. The rationale behind each step is crucial for achieving high recovery and reproducibility.

Caption: General Solid-Phase Extraction Workflow.

-

Conditioning: The SPE cartridge is first treated with a solvent that is miscible with the sample matrix and wets the sorbent. For reversed-phase SPE, this typically involves washing with a strong organic solvent (e.g., methanol or acetonitrile) to activate the C18 chains, followed by an equilibration step with a weaker solvent (e.g., water or a water/organic mixture) that mimics the sample's solvent composition. This ensures proper interaction between the analyte and the sorbent.

-

Sample Loading: The pre-treated sample is passed through the conditioned cartridge at a controlled flow rate. A slow and steady flow rate is critical to allow sufficient time for the avermectin molecules to partition from the sample matrix onto the sorbent.

-

Washing: After loading, the cartridge is washed with a solvent that is strong enough to remove weakly retained matrix interferences but weak enough to not elute the avermectins. This step is crucial for obtaining a clean extract. For reversed-phase SPE, a common wash solvent is a mixture of water and a small percentage of an organic solvent.

-

Elution: Finally, the retained avermectins are eluted from the sorbent using a strong, non-polar solvent that disrupts the hydrophobic interactions. Solvents like acetonitrile, methanol, or dichloromethane are commonly used for this purpose.[13] The resulting eluate contains the concentrated and purified analytes, ready for analysis.

Protocols for Avermectin Extraction from Environmental Samples

The following protocols provide a starting point for the extraction of avermectins from water and soil samples. It is important to note that these may require optimization based on the specific sample characteristics and the analytical instrumentation used.

Protocol for Surface Water Samples

This protocol is designed for the extraction of avermectins from relatively clean water samples. For samples with high levels of suspended solids, pre-filtration is recommended.

Materials:

-

C18 or HLB SPE cartridges (e.g., 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Vacuum manifold for SPE

Protocol Steps:

Caption: SPE Protocol for Water Samples.

Data Summary Table for Water Sample Protocol:

| Parameter | Value/Solvent | Rationale |

| Sample Volume | 250 - 1000 mL | Larger volumes may be needed for trace-level detection. |

| SPE Sorbent | C18 or HLB, 500 mg | Provides sufficient capacity for typical environmental concentrations. |

| Conditioning | 5 mL Methanol, then 5 mL Water | Activates the sorbent and equilibrates it for the aqueous sample. |

| Sample Loading Rate | 3 - 5 mL/min | A slow rate ensures efficient retention of the analytes. |

| Wash Solvent | 5 mL Water/Methanol (95:5 v/v) | Removes polar interferences without eluting the avermectins. |

| Elution Solvent | 2 x 4 mL Acetonitrile | Effectively disrupts hydrophobic interactions to elute the analytes. |

| Reconstitution Solvent | 1 mL Acetonitrile/Water (50:50 v/v) | Compatible with reversed-phase LC mobile phases. |

Protocol for Soil and Sediment Samples

Due to the strong binding of avermectins to soil organic matter, an initial solvent extraction step is required before SPE cleanup.[14]

Materials:

-

C18 or C8 SPE cartridges (e.g., 500 mg, 6 mL)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes (50 mL)

-

Shaker or vortex mixer

-

Rotary evaporator or nitrogen evaporator

Protocol Steps:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of an analytical method to determine avermectins in water, sediments and soils using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meserb.org [meserb.org]

- 6. A versatile extraction and purification method for ivermectin detection through HPLC and LC/MS in feed, water, feces, soil, and sewage [air.unipr.it]

- 7. finetech-filters.com [finetech-filters.com]

- 8. chromtech.com [chromtech.com]

- 9. Development of a molecularly imprinted polymer for the analysis of avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. newfoodmagazine.com [newfoodmagazine.com]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. SupelMIP Molecularly Imprinted Polymer SPE Cartridges [sigmaaldrich.com]

- 13. epa.gov [epa.gov]

- 14. On-line solid-phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry for the determination of avermectins and milbemycin in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Cell-Based Profiling of Avermectin Bioactivity

Application Note & Protocol Guide

Strategic Overview: The Bioactivity Spectrum

Avermectins (e.g., ivermectin, abamectin) are macrocyclic lactones that exhibit a unique dual-activity profile: they are potent nanomolar agonists of invertebrate Glutamate-gated Chloride Channels (GluCls) and micromolar inhibitors of mammalian P-glycoprotein (P-gp/MDR1) transporters.

For drug development professionals, defining the bioactivity of an avermectin derivative requires a tiered cell-based assay strategy. You must distinguish between target potency (antiparasitic efficacy via GluCl) and host interaction (safety/pharmacokinetics via GABA receptors and P-gp).

This guide moves beyond standard templates to provide a mechanism-based workflow for quantifying these distinct biological activities.

Primary Potency Assay: GluCl-Mediated Hyperpolarization

Objective: Quantify the antiparasitic potency (EC50) of avermectins by measuring membrane hyperpolarization in heterologous expression systems.

Mechanistic Rationale

Avermectins bind irreversibly to the transmembrane interface (between M1 and M3 helices) of GluCl subunits. This stabilizes the open pore conformation, causing a massive influx of chloride ions (

-

Why not Patch Clamp? While patch clamp is the gold standard for channel kinetics, it is too low-throughput for potency screening.

-

The Solution: Fluorescence-based Membrane Potential Dyes (e.g., FMP Blue, DiBAC4(3)) provide a robust, scalable readout of hyperpolarization.

Experimental Protocol

System: HEK293 cells stably expressing C. elegans GluCl

Reagents & Setup

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Avoid BSA if possible, as avermectins bind proteins highly).

-

Dye Loading Solution: FLIPR Membrane Potential Blue Dye (dissolved in Assay Buffer).

-

Controls:

-

Positive Control: Glutamate (1 mM) or Ivermectin (1

M). -

Negative Control: DMSO (0.1%).

-

Channel Blocker: Picrotoxin (100

M) to validate channel specificity.

-

Step-by-Step Workflow

-

Cell Seeding: Plate HEK293-GluCl cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO

. -

Dye Loading: Remove culture media carefully. Add 100

L of Dye Loading Solution. Incubate for 30-45 minutes at 37°C.-

Critical: Do not wash cells after dye loading. The background fluorescence is quenched by the extracellular masking agent in the kit.

-

-

Baseline Reading: Place plate in the reader (e.g., FlexStation or FLIPR). Measure baseline fluorescence (Ex 530 nm / Em 565 nm) for 10 seconds.

-

Compound Addition: Inject 25

L of 5X concentrated avermectin dilutions (0.1 nM to 1 -

Kinetic Measurement: Continuously record fluorescence for 120–180 seconds.

-

Signal Interpretation: A decrease in fluorescence indicates hyperpolarization (dye exits the cell or redistributes).

-

Note: Some FRET-based voltage sensors work inversely; verify your specific dye's polarity.

-

Data Analysis

Calculate the Area Under the Curve (AUC) or Max-Min fluorescence change (

Benchmarking Data:

| Compound | Target Receptor | Typical EC50 (nM) | Reference |

|---|

| Ivermectin | GluCl (

Bioavailability & Toxicity: P-glycoprotein (MDR1) Interaction

Objective: Determine if the avermectin derivative is a substrate or inhibitor of the P-gp efflux pump.[1][2] This predicts Blood-Brain Barrier (BBB) penetration and potential neurotoxicity in mammals.

Mechanistic Rationale

Mammalian P-gp (ABCB1) actively pumps avermectins out of the CNS, protecting the host from GABA-mediated toxicity. If a derivative strongly inhibits P-gp (or is not transported), it poses a higher neurotoxicity risk.

-

Assay Principle: Calcein-AM is a non-fluorescent, cell-permeable P-gp substrate. Inside the cell, esterases cleave it to fluorescent Calcein. Active P-gp pumps Calcein-AM out before it is cleaved. P-gp inhibition leads to increased intracellular fluorescence.

Experimental Protocol

System: MDCK-MDR1 or A549 cells (high endogenous P-gp).

Step-by-Step Workflow

-

Seeding: Plate MDCK-MDR1 cells (20,000/well) in 96-well plates. Allow to attach for 24h.

-

Treatment: Wash cells with HBSS.[3] Add test avermectin compounds (range: 0.1 - 10

M) in HBSS.-

Inhibitor Control: Verapamil (50

M) or Cyclosporin A (10

-

-

Substrate Addition: Add Calcein-AM (final concentration 0.5

M) directly to the wells containing the test compounds. -

Incubation: Incubate for 15 minutes at 37°C.

-

Timing is critical: Longer incubation saturates the signal.

-

-

Stop & Measure: Wash cells

with ice-cold PBS to stop transport. Measure fluorescence (Ex 494 nm / Em 517 nm).

Visualization of Mechanism

The following diagram illustrates the divergent pathways of Avermectin bioactivity:

Caption: Dual-action pathway: Avermectins paralyze parasites via GluCl (left) while P-gp efflux protects the mammalian host (right). Blockade of P-gp risks host toxicity.

Safety Profiling: The Therapeutic Window

To validate the safety margin, you must compare the EC50 at the parasite target (GluCl) versus the mammalian off-target (GABA

Protocol Modification for GABA

-

Use HEK293 cells transfected with human

1 -

Follow the Membrane Potential Assay protocol (Section 2).

-

Result Validation: A safe avermectin candidate should show a

-fold difference between GluCl EC50 (~50 nM) and GABA

Quantitative Comparison Table:

| Assay Type | Cell Line | Key Reagent | Readout | Target EC50/IC50 |

|---|---|---|---|---|

| Potency | HEK293-GluCl | FMP Blue Dye | Fluorescence Decrease | < 50 nM |

| Efflux | MDCK-MDR1 | Calcein-AM | Fluorescence Increase | > 2

References

-

Hibbs, R. E., & Gouaux, E. (2011). Principles of activation and permeation in an anion-selective Cys-loop receptor. Nature, 474(7349), 54–60.

-

Cully, D. F., et al. (1994). Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans. Nature, 371(6499), 707–711.

-

Lespine, A., et al. (2006). Interaction of ivermectin with multidrug resistance proteins (MRP1, 2 and 3).[4][5] Chemico-Biological Interactions, 159(3), 169-179.

-

Dent, J. A., et al. (2000). The genetics of ivermectin resistance in Caenorhabditis elegans. Proceedings of the National Academy of Sciences, 97(6), 2674-2679.

-

Kane, N. S., et al. (2000). Drug interactions with the glutamate-gated chloride channel of Caenorhabditis elegans. Journal of Biological Chemistry, 275, 22795-22803.

Sources

- 1. Ivermectin induces P-glycoprotein expression and function through mRNA stabilization in murine hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Topic: A Comprehensive Guide to Avermectin Structural Elucidation Using NMR Spectroscopy

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, making them vital in veterinary medicine, agriculture, and human health.[1] Their structural complexity, characterized by a large polyketide-derived macrocycle, a spiroketal system, and glycosylation with a disaccharide of L-oleandrose, presents a significant challenge for complete chemical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of these molecules.[2] This guide provides a detailed framework and actionable protocols for leveraging a suite of 1D and 2D NMR experiments to determine the constitution, configuration, and conformation of avermectins and their analogues, impurities, or degradation products.[3][4]

Introduction: The Structural Challenge of Avermectins

The structural backbone of avermectin, a product of the bacterium Streptomyces avermitilis, is a complex scaffold featuring numerous stereocenters and functionalities.[5] The subtle structural differences between the eight naturally occurring avermectin components (A1a, A1b, A2a, A2b, B1a, B1b, B2a, B2b) and their semi-synthetic derivatives like ivermectin and eprinomectin, dictate their biological activity and stability.[1][6] Therefore, definitive structural confirmation is critical for drug discovery, process chemistry, and quality control.

NMR spectroscopy is uniquely suited for this task because it provides unparalleled insight into the covalent bonding framework and the three-dimensional arrangement of atoms in solution.[7][8] Unlike mass spectrometry, which provides information on mass-to-charge ratio and fragmentation, NMR allows for the complete assembly of the molecular puzzle by mapping out through-bond and through-space atomic correlations.[9]

The NMR Elucidation Workflow: A Strategic Overview

A successful structural elucidation campaign for an avermectin-class molecule follows a systematic workflow. This process begins with meticulous sample preparation and proceeds through a hierarchical series of NMR experiments, each providing a specific piece of structural information. The data from these experiments are then integrated to construct and validate the final chemical structure.

Detailed Methodologies and Protocols

Protocol 1: Sample Preparation for Avermectin NMR Analysis

The quality of NMR data is directly dependent on the quality of the sample. Avermectins are large organic molecules, and proper sample preparation is crucial to avoid issues like signal broadening or artifacts.

-

Causality: Deuterated chloroform (CDCl₃) is the solvent of choice for avermectins due to their excellent solubility and the solvent's relative chemical inertness.[6][10] Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for both ¹H and ¹³C spectra.

Step-by-Step Methodology:

-

Quantify Sample: Accurately weigh 5-15 mg of the purified avermectin sample into a clean, dry glass vial. The amount required depends on the experiments planned; ¹³C and 2D experiments benefit from higher concentrations.[11]

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.

-

Dissolution: Gently vortex the vial for 30-60 seconds to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.[11]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[11]

-

Final Check: Ensure the solution height in the NMR tube is between 4-5 cm (approximately 0.5-0.6 mL). A lower volume can lead to poor magnetic field shimming and distorted peak shapes.[11]

-

Cleaning: Before inserting the tube into the spectrometer, wipe the outside of the lower portion with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Protocol 2: The Essential NMR Experiment Suite

This protocol outlines the acquisition of a standard dataset required for a full structural elucidation on a modern NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Acquisition:

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR (Proton): Acquire a standard one-dimensional proton spectrum. This provides the initial overview of the proton environment, including chemical shifts, signal integrations (proton count), and coupling patterns.

-

¹³C NMR & DEPT (Carbon):

-

Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon atoms in the molecule.

-

Run DEPT-135 (Distortionless Enhancement by Polarization Transfer) and/or DEPT-90 experiments. This is crucial for determining the multiplicity of each carbon signal (i.e., distinguishing between CH, CH₂, and CH₃ groups). The edited HSQC experiment can also provide this information with higher sensitivity.[12]

-

-

¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is essential for tracing out contiguous proton spin systems within the molecule, such as the protons on the sugar rings or along segments of the macrocycle.[13]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone 2D experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH). It definitively links the proton and carbon skeletons.[12][14]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). The HMBC is arguably the most critical experiment for assembling the final structure, as it connects the spin systems established by COSY. It is indispensable for linking the sugar moieties to the macrocyclic aglycone and for connecting fragments across quaternary carbons.[12][14]

-

¹H-¹H NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy):

-

These experiments detect protons that are close to each other in space (<5 Å), irrespective of their through-bond connectivity.[15][16] This information is vital for determining the relative stereochemistry and conformational preferences of the molecule.[17]

-

Causality: For molecules in the molecular weight range of avermectins (~800-900 Da), the Nuclear Overhauser Effect (NOE) can be close to zero, making detection difficult. In such cases, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often preferred, as the ROE is always positive regardless of molecular size and provides unambiguous correlations.[15]

-

Data Interpretation and Structural Assembly

Data Presentation: Characteristic NMR Shifts

The first step in analysis is comparing the acquired 1D spectra to known data for the avermectin scaffold. Key chemical shifts provide immediate structural clues.

| Position | Typical ¹H Shift (ppm in CDCl₃) | Typical ¹³C Shift (ppm in CDCl₃) | Notes |

| C1 | - | ~173.5 | Carbonyl ester |

| C3 | 5.40-5.50 (m) | ~125.0 | Olefinic proton |

| C4 | 5.80-5.90 (m) | ~135.5 | Olefinic proton |

| C5 | ~4.00 (s) | ~81.0 | Proton adjacent to spiroketal |

| C7 | ~3.95 (d) | ~81.5 | Proton bearing hydroxyl group |

| C8a | - | ~82.0 | Spiroketal carbon |

| C13 | ~4.60-4.70 (m) | ~77.0 | Site of glycosylation |

| C1' | ~4.95 (d) | ~98.0 | Anomeric proton of first sugar |

| C1'' | ~5.30 (br s) | ~95.5 | Anomeric proton of second sugar |

| OCH₃ (C3'') | ~3.40 (s) | ~56.5 | Methoxy group on terminal sugar |

| (Note: Data synthesized from literature sources.[10][18] Exact shifts will vary with substitution and specific avermectin analogue.) |

Assembling the Structure: A Stepwise Logic

-

Identify Spin Systems with COSY: Start by tracing all ¹H-¹H correlations in the COSY spectrum. This will reveal distinct fragments. For example, you will be able to "walk" along the protons from C1' to C5' in the first oleandrose sugar and similarly trace the second sugar unit. You will also identify coupled networks within the macrocycle, such as the H9-H10-H11 segment.

-

Assign Carbons with HSQC: Use the HSQC spectrum to overlay the proton assignments onto the carbon skeleton. Every cross-peak confirms a direct C-H bond. For instance, the anomeric proton signal at ~4.95 ppm will correlate with the anomeric carbon signal at ~98.0 ppm.

-

Connect the Fragments with HMBC: This is the crucial assembly step. Look for key long-range correlations:

-

Glycosidic Linkage: A correlation from the anomeric proton H-1'' (~5.30 ppm) to the C-4' carbon (~78.0 ppm) of the first sugar confirms the 1→4 linkage between the two oleandrose units.

-

Aglycone-Sugar Linkage: A correlation from the anomeric proton H-1' (~4.95 ppm) to the C-13 carbon (~77.0 ppm) of the macrocycle definitively attaches the disaccharide to the aglycone.

-

Macrocycle Assembly: HMBC correlations from protons to quaternary carbons (like C1, C6, C8a) are essential for piecing together the large ring structure. For example, correlations from H5 and H7 to the spiroketal carbon C8a help confirm this key structural motif.

-

-

Confirm Stereochemistry with NOESY/ROESY: The relative stereochemistry is locked in by through-space correlations.

-

Example: A strong NOE/ROE between the axial proton at C5 (~4.00 ppm) and the axial proton at C7 (~3.95 ppm) would confirm their cis relationship on the tetrahydrofuran ring.

-

Correlations between protons on the macrocycle and protons on the sugar units can define the orientation of the disaccharide relative to the aglycone.

-

Conclusion

The suite of modern NMR experiments provides a robust and definitive platform for the structural elucidation of avermectins. While 1D NMR offers a valuable fingerprint, the combination of 2D correlation experiments—COSY, HSQC, and HMBC—is essential for unambiguously assembling the complex covalent framework.[19] Furthermore, NOESY/ROESY experiments provide the critical spatial information needed to assign the intricate stereochemistry. This comprehensive NMR toolkit empowers researchers to confidently identify novel avermectin derivatives, characterize process impurities, and analyze degradation products, thereby accelerating research and development in this vital class of natural products.

References

- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Google Books.

- 1 H and 13 C NMR data of compounds 1 and 2 | Download Table. (n.d.). ResearchGate.

- Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate.

- Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020, September 21). Hilaris Publisher.

- Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. (n.d.). MDPI.

- Jaspars, M. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen.

- A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR. (2025, April 23). ScienceDirect.